

Application Notes and Protocols: Angiotensin II in Vasoplegic and Cardiogenic Shock

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Compound of Interest

Compound Name: *Angiotensin II*

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Introduction

Angiotensin II is a naturally occurring peptide hormone and a potent vasoconstrictor that plays a critical role in the Renin-Angiotensin-Aldosterone System (RAAS).[1] It exerts its effects primarily through the **angiotensin II** type 1 (AT1) receptor, leading to vasoconstriction, aldosterone release, and increased sympathetic nervous system activity.[2][3] Recently, synthetic human **Angiotensin II** (Giapreza®) has been approved for increasing blood pressure in adults with septic or other distributive (vasoplegic) shock.[4] These application notes provide a comprehensive overview of the use of **Angiotensin II** in preclinical and clinical studies of vasoplegic and cardiogenic shock, including detailed protocols and data summaries.

Mechanism of Action

Angiotensin II's primary mechanism of action in shock is potent vasoconstriction, which increases systemic vascular resistance and, consequently, mean arterial pressure (MAP). This is achieved through the activation of AT1 receptors on vascular smooth muscle cells.[5] Binding of **Angiotensin II** to the AT1 receptor initiates a G protein-coupled signaling cascade, activating phospholipase C, which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations, leading to smooth muscle contraction.

Beyond its direct vasoconstrictor effects, **Angiotensin II** also stimulates the release of aldosterone from the adrenal cortex, promoting sodium and water retention, and enhances the release of norepinephrine, further contributing to vasoconstriction.

Application in Vasoplegic Shock

Vasoplegic shock, also known as distributive shock, is characterized by severe hypotension due to a profound loss of vascular tone, often seen in sepsis and post-cardiac surgery. In these states, patients may become refractory to conventional catecholamine vasopressors.

Angiotensin II offers a distinct mechanism of action, making it a valuable therapeutic option in catecholamine-resistant shock.

Clinical Evidence: The ATHOS-3 Trial

The **Angiotensin II** for the Treatment of High-Output Shock (ATHOS-3) trial was a pivotal phase III, randomized, placebo-controlled study that evaluated the efficacy of **Angiotensin II** in patients with catecholamine-resistant vasodilatory shock.

Key Findings from the ATHOS-3 Trial

Outcome	Angiotensin II Group (n=163)	Placebo Group (n=158)	P-value	Citation
Primary Endpoint (MAP \geq 75 mmHg or \geq 10 mmHg increase at 3 hours)	69.9%	23.4%	<0.001	
Mean Increase in MAP at 3 hours	12.5 mmHg	2.9 mmHg	-	
Cardiovascular SOFA Score Improvement at 48 hours	-1.75	-1.28	0.01	
28-day Mortality	46%	54%	0.12	
Thrombotic Events	13%	5%	-	

Application in Cardiogenic Shock

Cardiogenic shock is a life-threatening condition characterized by low cardiac output and subsequent end-organ hypoperfusion. While less studied than in vasoplegic shock, there is growing interest in the use of **Angiotensin II** in this setting, particularly in cases with a vasoplegic component. Clinical experience, largely from case series and retrospective studies, suggests that **Angiotensin II** can effectively increase MAP and reduce the need for other vasopressors in patients with cardiogenic shock.

Clinical Data Summary in Cardiogenic Shock

A systematic review of 15 studies including 195 patients with cardiogenic shock (of whom 156 received **Angiotensin II**) reported the following outcomes:

Outcome	Findings	Citation
Mean Arterial Pressure (MAP)	84.6% of patients in case reports/series with available data showed an increase in MAP at 12 hours.	
Hemodynamic Response	Two larger studies reported a positive hemodynamic response in 88.9% and 35.7% of patients, respectively.	
Vasopressor Sparing	Eight studies reported a reduction in norepinephrine equivalent dose at 12 hours.	
Adverse Events	Reported adverse events in 47 patients included hepatic injury, digital ischemia, ischemic optic neuropathy, ischemic colitis, agitated delirium, and thrombotic events.	

Experimental Protocols

Animal Model of Vasoplegic (Septic) Shock

This protocol describes a common method for inducing septic shock in an animal model to study the effects of **Angiotensin II**.

Model: Ovine model of hyperdynamic sepsis.

Procedure:

- **Animal Preparation:** Adult sheep are surgically instrumented for chronic monitoring of hemodynamic parameters, including aortic, renal, mesenteric, coronary, and iliac artery blood flow.

- Induction of Sepsis: A conscious state is preferred to avoid the confounding effects of anesthesia. Sepsis is induced by the intravenous administration of live *E. coli*.
- Pre-treatment Period: Following the onset of septic shock criteria (e.g., hypotension, increased cardiac output), animals are observed for a 120-minute pre-treatment period.
- Treatment: Animals are randomized to receive either an intravenous infusion of **Angiotensin II** or a vehicle (saline) for a six-hour period. The **Angiotensin II** dose is titrated to maintain the pre-sepsis baseline MAP.
- Monitoring and Data Collection: Hemodynamic parameters and blood samples are collected at baseline (pre-sepsis), at the end of the sepsis control period, and at regular intervals during the treatment period.

Clinical Trial Protocol: ATHOS-3

This protocol outlines the key elements of the ATHOS-3 clinical trial.

Study Design: Randomized, double-blind, placebo-controlled trial.

Inclusion Criteria:

- Adults (>18 years) with vasodilatory shock.
- Requirement for high-dose vasopressors (>0.2 µg/kg/min of norepinephrine or equivalent) for 6-48 hours to maintain a MAP between 55-70 mmHg.
- Adequate volume resuscitation (at least 25 mL/kg of crystalloid).
- Features of high-output shock (e.g., central venous oxygen saturation >70% and central venous pressure >8 mmHg, or cardiac index >2.3 L/min/m²).

Intervention:

- Patients were randomized to receive either synthetic human **Angiotensin II** or a saline placebo.
- Initial Dose: 20 ng/kg/min via continuous IV infusion.

- Titration: The dose was titrated every 5 minutes by increments of up to 15 ng/kg/min as needed to achieve or maintain the target MAP.
- Maximum Dose: Not to exceed 80 ng/kg/min during the first 3 hours of treatment, and a maintenance dose not to exceed 40 ng/kg/min.

Primary Outcome: The proportion of patients who achieved a MAP of at least 75 mmHg or an increase of at least 10 mmHg from baseline at hour 3.

Visualizations

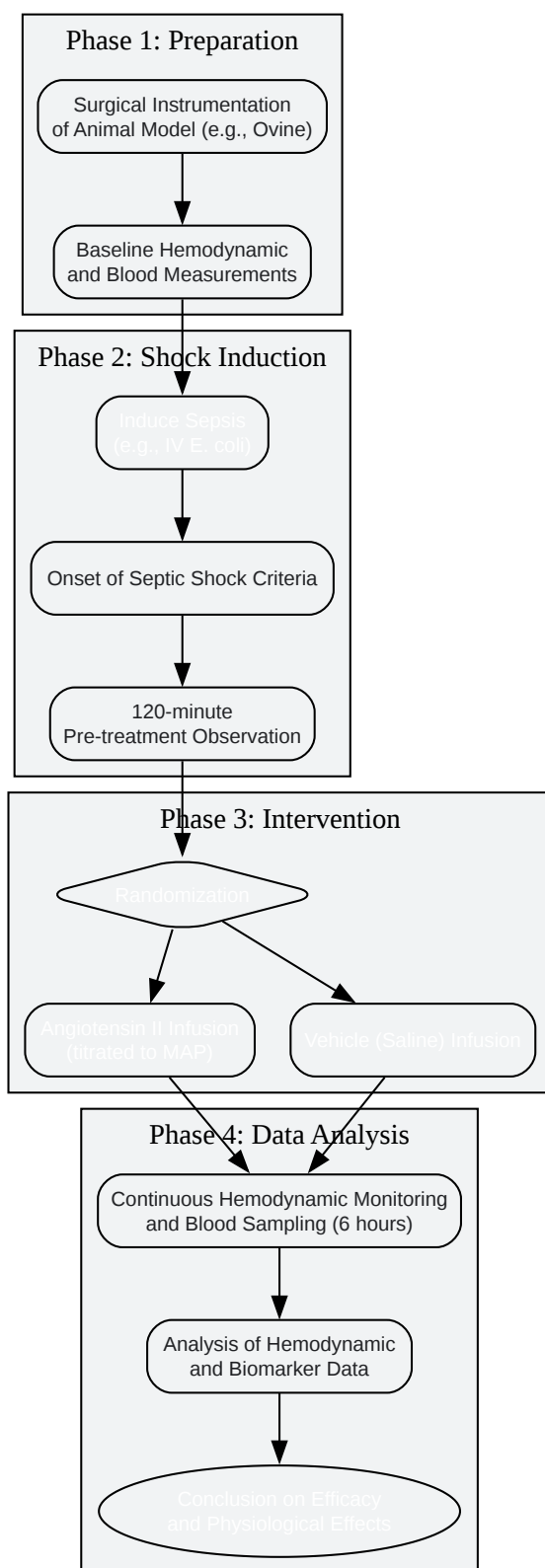
Signaling Pathway of Angiotensin II in Vascular Smooth Muscle



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Caption: **Angiotensin II** signaling cascade in vascular smooth muscle cells leading to vasoconstriction.

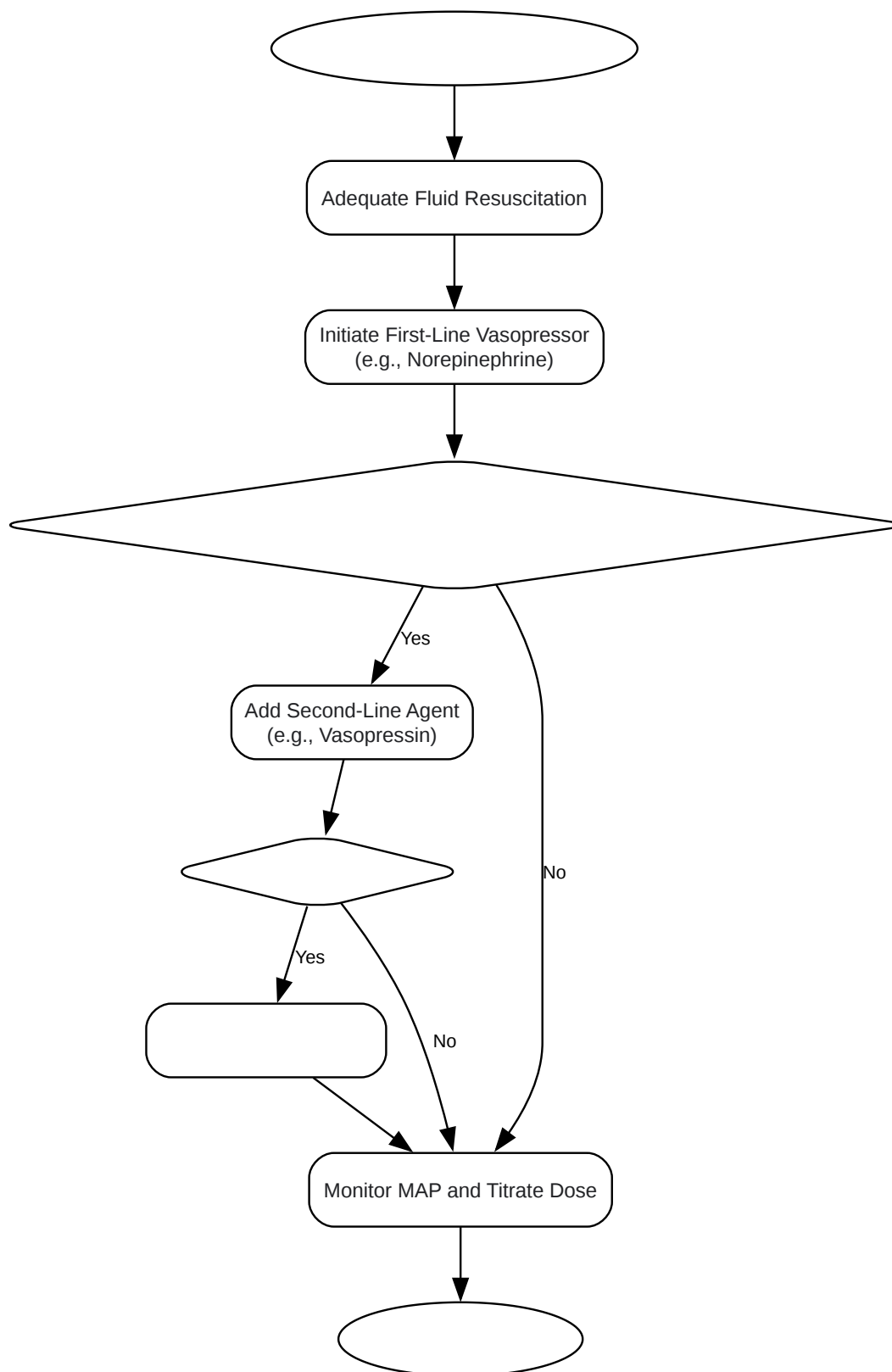
Experimental Workflow for a Preclinical Study of Angiotensin II in Septic Shock



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Caption: Workflow for a preclinical animal study of **Angiotensin II** in septic shock.

Logical Relationship in the Management of Catecholamine-Resistant Vasoplegic Shock



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Caption: Decision-making process for using **Angiotensin II** in catecholamine-resistant vasoplegic shock.

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